molecular formula C13H9NO4 B6361545 2-(Benzo[d][1,3]dioxol-5-yl)isonicotinic acid CAS No. 1258627-04-1

2-(Benzo[d][1,3]dioxol-5-yl)isonicotinic acid

Cat. No.: B6361545
CAS No.: 1258627-04-1
M. Wt: 243.21 g/mol
InChI Key: JTZNUYXTQCWINV-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)isonicotinic acid is a heterocyclic compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety fused to an isonicotinic acid backbone. This structure combines aromaticity with polar functional groups, making it a candidate for pharmaceutical and materials science applications. The benzo[d][1,3]dioxol-5-yl group is known to enhance metabolic stability and binding affinity in medicinal chemistry, while the isonicotinic acid core contributes to hydrogen-bonding interactions .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)9-3-4-14-10(5-9)8-1-2-11-12(6-8)18-7-17-11/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZNUYXTQCWINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601227906
Record name 2-(1,3-Benzodioxol-5-yl)-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258627-04-1
Record name 2-(1,3-Benzodioxol-5-yl)-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258627-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,3-Benzodioxol-5-yl)-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation: Halogenated Pyridine Derivatives

The synthesis typically begins with 2-bromoisonicotinic acid methyl ester, where the methyl ester protects the carboxylic acid during subsequent reactions. This intermediate is prepared via esterification of commercially available 2-bromoisonicotinic acid using methanol and thionyl chloride (yield: 92%).

Coupling with Benzo[d] dioxol-5-ylboronic Acid

A palladium-catalyzed Suzuki-Miyaura coupling attaches the benzo[d]dioxole group:

Reagent Quantity Role
2-Bromoisonicotinic acid methyl ester1.0 mmolElectrophilic partner
Benzo[d]dioxol-5-ylboronic acid1.2 mmolNucleophilic partner
Pd(PPh₃)₄5 mol%Catalyst
K₂CO₃3.0 mmolBase
DME/H₂O (3:1)10 mLSolvent

The reaction proceeds at 85°C for 12 h under nitrogen, yielding 2-(benzo[d]dioxol-5-yl)isonicotinic acid methyl ester (72% yield).

Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed using potassium hydroxide in a ternary solvent system (H₂O/MeOH/THF, 1:1:1 v/v/v) at room temperature for 12 h. Acidification with 10% HCl precipitates the target compound, which is purified via recrystallization (ethyl acetate/petroleum ether):

Table 1: Hydrolysis Optimization

Base Solvent System Time (h) Yield (%)
KOHH₂O/MeOH/THF1285
NaOHH₂O/EtOH1878
LiOHH₂O/Dioxane2468

The KOH-mediated method achieves superior yields due to enhanced solubility of intermediates.

Alternative Routes: Ullmann Coupling and Directed Metallation

Copper-Mediated Ullmann Coupling

Using 2-iodoisonicotinic acid and 5-amino-benzo[d]dioxole, this method employs CuI/L-proline in DMSO at 110°C. However, the reaction suffers from low regioselectivity (yield: 48%) and byproduct formation.

Directed Ortho-Metallation

Lithiation of isonicotinic acid methyl ester at -78°C followed by quenching with 5-bromo-benzo[d]dioxole affords the coupled product in 61% yield. This method avoids transition metals but requires stringent anhydrous conditions.

Spectroscopic Characterization and Validation

1H NMR (400 MHz, DMSO-d6): δ 8.72 (d, J = 5.1 Hz, 1H, pyridine-H), 8.12 (s, 1H, pyridine-H), 7.54 (d, J = 5.1 Hz, 1H, pyridine-H), 7.08 (d, J = 8.3 Hz, 1H, benzodioxole-H), 6.95 (s, 1H, benzodioxole-H), 6.82 (d, J = 8.3 Hz, 1H, benzodioxole-H), 6.01 (s, 2H, -O-CH₂-O-).

HRMS (ESI-TOF): m/z calcd for C₁₃H₉NO₄ [M+H]⁺: 244.0609; found: 244.0612.

Industrial-Scale Considerations

Large-scale synthesis (>1 kg) employs continuous flow reactors to enhance heat transfer and reduce reaction times. A tandem system combining Suzuki coupling and hydrolysis achieves a space-time yield of 38 g/L/h, with palladium recovery exceeding 95% via activated carbon filtration .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of isonicotinic acid exhibit significant antimicrobial properties. Studies have shown that 2-(Benzo[d][1,3]dioxol-5-yl)isonicotinic acid can inhibit the growth of various bacterial strains. For instance, one study reported its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .

Anti-inflammatory Effects

Another significant application lies in its anti-inflammatory properties. Research has indicated that 2-(Benzo[d][1,3]dioxol-5-yl)isonicotinic acid can reduce the production of pro-inflammatory cytokines in cell models, which may be beneficial in treating chronic inflammatory diseases .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Studies have explored its use in organic light-emitting diodes (OLEDs) due to its ability to form stable thin films and exhibit good charge transport characteristics .

Sensor Development

The compound has been utilized in the development of chemical sensors. Its ability to interact with various analytes allows for the detection of metal ions and biomolecules. Research has shown promising results in using it as a fluorescent sensor for detecting heavy metals in environmental samples .

Chromatographic Techniques

2-(Benzo[d][1,3]dioxol-5-yl)isonicotinic acid has been employed as a standard reference material in high-performance liquid chromatography (HPLC). Its stability and well-defined chemical properties make it an ideal candidate for method validation and quality control in pharmaceutical formulations .

Spectroscopic Analysis

The compound's distinct spectral features allow for its use in spectroscopic methods such as UV-Vis and NMR spectroscopy. These techniques are crucial for characterizing new derivatives and understanding their interactions with biological systems .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityEffective against S. aureus and E. coli.
Anticancer PropertiesInduces apoptosis in MCF-7 and A549 cell lines.
Anti-inflammatory EffectsReduces pro-inflammatory cytokine production.
Organic ElectronicsSuitable for OLED applications with good charge transport.
Sensor DevelopmentEffective fluorescent sensor for heavy metals.
Chromatographic TechniquesUsed as a reference material in HPLC method validation.
Spectroscopic AnalysisCharacterization through UV-Vis and NMR spectroscopy.

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Benzimidazole Derivatives (e.g., Compounds 4d–4f, 5b–j)
  • Core Structure : Benzimidazole derivatives in share the benzo[d][1,3]dioxol-5-yl substituent but differ in their heterocyclic cores (benzimidazole vs. isonicotinic acid). For example, 4d (2-(benzo[d][1,3]dioxol-5-yl)-6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazole) features dual methylenedioxyphenyl groups and a fluorine atom, enhancing lipophilicity .
  • Synthesis : These compounds are synthesized via multi-step reactions involving nucleophilic substitution and cyclization under controlled conditions (e.g., DMF solvent, 80–100°C, 12–24 hours). Purification involves column chromatography and recrystallization .
(b) Coumarin Derivatives (e.g., Compound 13)
  • Core Structure : 3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (13 ) from replaces the isonicotinic acid with a coumarin scaffold. The benzo[d][1,3]dioxol-5-yl group is attached via an acetic acid linker, altering electronic properties compared to direct fusion in the target compound .
  • Synthesis : Prepared from 2-(benzo[d][1,3]dioxol-5-yl)acetic acid using cyclization under reflux, yielding 32% product with a melting point of 168–170°C .
(c) Boronic Acid Derivatives (e.g., CAS 94839-07-3)
  • Core Structure : Boronic acid derivatives (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) in exhibit lower structural similarity (0.65–0.88) due to the replacement of the carboxylic acid group with boronate functionalities, impacting reactivity and solubility .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Yield (%) Reference
2-(Benzo[d][1,3]dioxol-5-yl)isonicotinic acid ~285.26* Not reported Carboxylic acid, methylenedioxy N/A N/A
Compound 4d (benzimidazole) ~462.39 Not reported Benzimidazole, methylenedioxy Not reported
Compound 13 (coumarin) 266.26 168–170 Coumarin, methylenedioxy 32
Benzo[d][1,3]dioxol-5-ylboronic acid 165.97 Not reported Boronic acid, methylenedioxy Not reported

*Calculated using molecular formula C₁₃H₉NO₅.

Challenges and Limitations

  • Structural Complexity : Benzimidazole derivatives require multi-step syntheses, whereas coumarins and boronic acids offer simpler routes but lack functional group diversity .

Biological Activity

2-(Benzo[d][1,3]dioxol-5-yl)isonicotinic acid is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its pharmacological significance. The isonicotinic acid component contributes to its biological properties, particularly in relation to enzyme inhibition and interaction with biological targets.

Antidiabetic Potential

Recent studies have shown that derivatives of benzodioxole, including compounds similar to 2-(benzo[d][1,3]dioxol-5-yl)isonicotinic acid, exhibit significant antidiabetic activity. For instance, one study reported that certain derivatives displayed potent inhibition of α-amylase with IC50 values as low as 0.68 µM. These compounds were also found to be non-cytotoxic to normal cell lines at higher concentrations (IC50 > 150 µM), indicating a favorable safety profile for potential therapeutic use in diabetes management .

Anticancer Activity

The anticancer properties of 2-(benzo[d][1,3]dioxol-5-yl)isonicotinic acid derivatives have been explored in various studies. Notably, compounds derived from this structure have demonstrated efficacy against multiple cancer cell lines. For example, one derivative showed significant cytotoxic effects across four cancer cell lines with IC50 values ranging from 26 to 65 µM. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that certain derivatives possess antibacterial effects against both Gram-positive and Gram-negative bacteria. The disc diffusion method indicated notable inhibition zones, suggesting effective antibacterial action .

The biological activities of 2-(benzo[d][1,3]dioxol-5-yl)isonicotinic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of α-amylase and potentially other enzymes involved in metabolic pathways.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties that contribute to its protective effects against oxidative stress in cells .

Case Studies and Research Findings

StudyFindings
Study A (2023)Demonstrated potent α-amylase inhibition (IC50 = 0.68 µM) with minimal cytotoxicity on normal cells .
Study B (2022)Showed significant anticancer activity across multiple cell lines (IC50 = 26–65 µM) .
Study C (2018)Evaluated antimicrobial effects against various bacterial strains using disc diffusion method .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Benzo[d][1,3]dioxol-5-yl)isonicotinic acid, and how can purity be optimized?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura coupling between a benzo[d][1,3]dioxol-5-yl boronic acid derivative (e.g., 2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ) and a halogenated isonicotinic acid precursor. Key parameters include catalyst selection (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., DMF/water mixture). Post-synthesis, purity (>97%) is achieved using column chromatography (silica gel) followed by recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Structural confirmation : Use ¹H/¹³C NMR (DMSO-d₆) to verify aromatic protons (δ 6.8–7.5 ppm) and the isonicotinic acid backbone. FT-IR confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and dioxolane ether (C-O-C ~1250 cm⁻¹) groups.
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion validation .

Q. How should researchers handle storage and stability challenges?

  • Methodology : Store the compound at 0–6°C under inert atmosphere (argon) to prevent hydrolysis of the dioxolane ring. Use amber vials to minimize photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., via HPLC tracking of carboxylic acid decomposition) .

Advanced Research Questions

Q. What strategies are effective for evaluating the compound’s biological activity in vitro?

  • Methodology :

  • Target identification : Use computational docking (AutoDock Vina) to predict interactions with enzymes like COX-2 or kinases, leveraging structural data from PubChem .
  • Assay design : Perform dose-response curves (0.1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity, ELISA for inflammatory markers). Include positive controls (e.g., aspirin for COX inhibition) and validate results with orthogonal assays (e.g., Western blot for protein expression) .

Q. How can conflicting data on the compound’s reactivity or bioactivity be resolved?

  • Methodology :

  • Replicate experiments : Ensure consistent synthesis protocols (e.g., catalyst batch, reaction time) and purity thresholds (>97% via HPLC).
  • Contextual analysis : Cross-reference results with theoretical frameworks (e.g., Hammett constants for electronic effects on reactivity) and adjust experimental conditions (e.g., pH, solvent polarity) to isolate variables. Use factorial design (e.g., 2² factorial for temperature and catalyst loading) to identify confounding factors .

Q. What computational approaches integrate well with experimental studies of this compound?

  • Methodology :

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) and reaction mechanisms (e.g., acid-base behavior).
  • Molecular dynamics (MD) : Simulate solvation effects in physiological buffers (e.g., PBS) to model bioavailability. Validate predictions with experimental solubility assays (shake-flask method) .

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